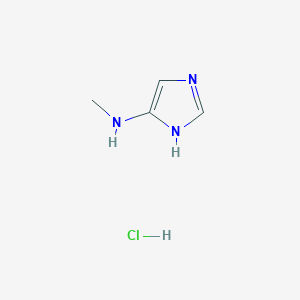
N-Methyl-1H-imidazol-5-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-1H-imidazol-5-amine hydrochloride is a heterocyclic organic compound that belongs to the class of imidazoles Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1H-imidazol-5-amine hydrochloride can be achieved through several methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the acid-catalyzed methylation of imidazole using methanol .
Industrial Production Methods
Industrial production of N-Methyl-1H-imidazol-5-amine hydrochloride typically involves the Radziszewski reaction, which uses glyoxal, formaldehyde, and a mixture of ammonia and methylamine . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1H-imidazol-5-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can yield different substituted imidazoles.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, ammonium acetate for substitution, and various oxidizing agents for oxidation .
Major Products
The major products formed from these reactions are typically substituted imidazoles, which can have various functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
N-Methyl-1H-imidazol-5-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-1H-imidazol-5-amine hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can act as an enzyme inhibitor or activator, depending on the specific enzyme and reaction conditions . The compound’s imidazole ring allows it to interact with metal ions and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted imidazoles such as:
- 1-Methylimidazole
- 2-Methylimidazole
- 4-Methylimidazole
Uniqueness
N-Methyl-1H-imidazol-5-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C4H8ClN3 |
|---|---|
Molecular Weight |
133.58 g/mol |
IUPAC Name |
N-methyl-1H-imidazol-5-amine;hydrochloride |
InChI |
InChI=1S/C4H7N3.ClH/c1-5-4-2-6-3-7-4;/h2-3,5H,1H3,(H,6,7);1H |
InChI Key |
DVGSSXRPIQXRHH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CN=CN1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


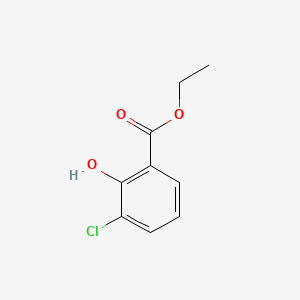

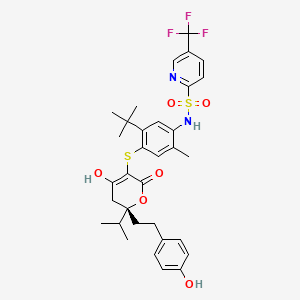



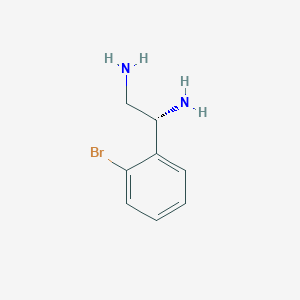
![1H-Pyrrolo[2,3-b]pyridine-6-carbaldehyde hydrate](/img/structure/B13038553.png)
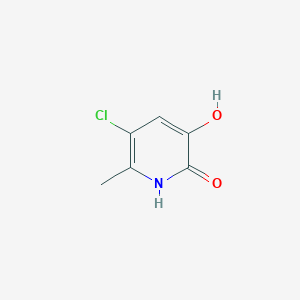
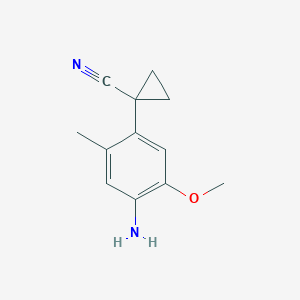
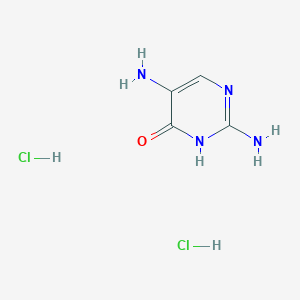
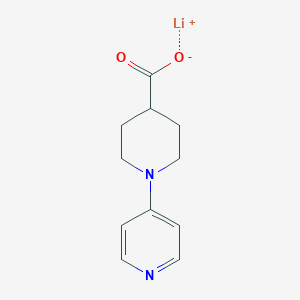
![7-Cyclobutyl-6-((1-ethyl-1H-1,2,4-triazol-5-YL)methoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13038587.png)
![[4-[[(6S,9S)-1-(benzylcarbamoyl)-2,9-dimethyl-8-(naphthalen-1-ylmethyl)-4,7-dioxo-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] dihydrogen phosphate](/img/structure/B13038594.png)
